6-(Methoxymethyl)benzo[d]isoxazol-3-amine
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Overview
Description
6-(Methoxymethyl)-1,2-benzoxazol-3-amine is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the methoxymethyl group at the 6-position and an amine group at the 3-position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxymethyl)-1,2-benzoxazol-3-amine typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with formic acid or its derivatives.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced using formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2 under solvent-free conditions.
Industrial Production Methods
Industrial production methods for 6-(methoxymethyl)-1,2-benzoxazol-3-amine would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethyl and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(Methoxymethyl)-1,2-benzoxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it of interest in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(methoxymethyl)-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets and pathways. The methoxymethyl group and the amine group can interact with various enzymes and receptors, potentially leading to biological effects. Detailed studies on its mechanism of action would involve understanding its binding affinity and interaction with these targets.
Comparison with Similar Compounds
Similar Compounds
6-Methoxymethyl-1,2-benzoxazole: Lacks the amine group at the 3-position.
1,2-Benzoxazol-3-amine: Lacks the methoxymethyl group at the 6-position.
6-(Methoxymethyl)-1,2-benzoxazole-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
6-(Methoxymethyl)-1,2-benzoxazol-3-amine is unique due to the presence of both the methoxymethyl group and the amine group, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-(methoxymethyl)-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H10N2O2/c1-12-5-6-2-3-7-8(4-6)13-11-9(7)10/h2-4H,5H2,1H3,(H2,10,11) |
InChI Key |
GHZMPEYNUWHLHQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(C=C1)C(=NO2)N |
Origin of Product |
United States |
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